1-(2-bromo-4,5-dichlorobenzenesulfonyl)-1H-1,2,3-benzotriazole
Description
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-1H-1,2,3-benzotriazole is a benzotriazole derivative characterized by a benzenesulfonyl group substituted with bromine (at position 2) and chlorine atoms (at positions 4 and 5). The benzotriazole core is a heterocyclic aromatic system containing three nitrogen atoms, which confers stability and reactivity useful in synthetic and medicinal chemistry.
A plausible route involves reacting 1H-1,2,3-benzotriazole with 2-bromo-4,5-dichlorobenzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF, following methods described for similar sulfonylated benzotriazoles .
Properties
IUPAC Name |
1-(2-bromo-4,5-dichlorophenyl)sulfonylbenzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrCl2N3O2S/c13-7-5-8(14)9(15)6-12(7)21(19,20)18-11-4-2-1-3-10(11)16-17-18/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHBNDGBDVIXEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrCl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-bromo-4,5-dichlorobenzenesulfonyl)-1H-1,2,3-benzotriazole is a complex organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and antiviral properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 421.1 g/mol. The presence of a benzotriazole ring along with bromo and dichloro substituents contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.1 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that compounds with a benzotriazole nucleus exhibit notable antimicrobial properties. A study highlighted the antibacterial activity of various benzotriazole derivatives against strains such as Bacillus subtilis and Escherichia coli. Specifically, derivatives containing bulky hydrophobic groups demonstrated enhanced antimicrobial effectiveness .
Case Study: Antibacterial Activity
In a comparative study involving several benzotriazole derivatives, the compound exhibited moderate antibacterial activity against multiple bacterial strains. The results indicated that the introduction of halogen substituents significantly improved the antibacterial potency of the compounds tested .
Antifungal Activity
The antifungal properties of this compound have also been documented. The Minimum Inhibitory Concentration (MIC) values for antifungal activity against Candida albicans ranged from 12.5 to 25 µg/mL. The presence of electron-withdrawing groups in specific positions on the benzotriazole ring was found to enhance antifungal activity significantly .
Table: Antifungal Activity Summary
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 1-(2-bromo-4,5-dichlorobenzenesulfonyl) | Candida albicans | 12.5 - 25 |
| Benzotriazole Derivatives | Aspergillus niger | 12.5 - 25 |
Antiviral Activity
Recent studies have explored the antiviral potential of benzotriazole derivatives against various viruses. For instance, certain derivatives have shown selective antiviral activity against Coxsackievirus B5, with effective concentrations ranging from 6 to 18.5 µM. These compounds were noted for their ability to protect cells from viral infection by interfering with early stages of viral attachment .
The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets within pathogens. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in proteins or enzymes critical for microbial survival and replication.
Scientific Research Applications
Organic Synthesis
1-(2-bromo-4,5-dichlorobenzenesulfonyl)-1H-1,2,3-benzotriazole serves as a versatile intermediate in organic synthesis. Its sulfonyl group is particularly valuable for introducing functional groups into target molecules through electrophilic aromatic substitution reactions. This compound can be utilized to synthesize various derivatives that may exhibit enhanced biological properties or novel functionalities.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry as a potential drug candidate. Its ability to interact with biological macromolecules makes it suitable for developing inhibitors targeting specific enzymes or receptors.
- Case Study: Enzyme Inhibition
A study demonstrated that derivatives of this compound could inhibit the activity of certain kinases involved in cancer progression. The sulfonyl group enhances binding affinity through strong interactions with active site residues, leading to effective inhibition.
Material Science
In material science, this compound can be used to develop novel materials with specific electronic or optical properties. Its incorporation into polymer matrices can improve the thermal stability and mechanical properties of the resulting materials.
Case Study 1: Anticancer Activity
Recent research has highlighted the anticancer potential of this compound. In vitro studies showed that it could induce apoptosis in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12 | Apoptosis induction |
| MCF-7 | 18 | Cell cycle arrest |
| A549 | 22 | Intrinsic pathway activation |
The mechanism involves the activation of caspase pathways leading to programmed cell death.
Case Study 2: Antimicrobial Properties
Another significant application is in antimicrobial research. The compound has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
These findings suggest that the compound's structure contributes to its ability to penetrate bacterial membranes effectively.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points : Benzotriazole derivatives with nitroimidazole chains (e.g., ) melt at 167–170°C, while aliphatic sulfonyl analogs (e.g., ) are likely lower-melting liquids or amorphous solids. The target compound’s aromatic sulfonyl group and halogen substituents may elevate its melting point beyond 170°C.
- Spectroscopic Data: ¹H-NMR: Aromatic protons in halogenated benzotriazoles typically appear at δ 7.3–8.1 ppm (e.g., δ 8.10 for nitroimidazole derivatives ). The target compound’s deshielded aromatic protons may resonate further downfield due to electron-withdrawing halogens. IR: Strong NO₂ stretches (1539–1330 cm⁻¹) in nitroimidazole analogs contrast with the target’s absence of nitro groups, though C-Br and C-Cl stretches (~600–500 cm⁻¹) would dominate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
